molecular formula C11H7ClF3NO2 B2569866 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole CAS No. 2248301-08-6

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole

Cat. No. B2569866
CAS RN: 2248301-08-6
M. Wt: 277.63
InChI Key: XBYKNAIHNDRGNO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole is a chemical compound with the molecular formula C11H7ClF3NO2 . It has an average mass of 277.627 Da and a monoisotopic mass of 277.011749 Da .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole consists of a chloromethyl group attached to an oxazole ring, which is further substituted with a trifluoromethoxyphenyl group .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole is not available, compounds with similar structures, such as (Trifluoromethoxy)phenyl isocyanate, are considered hazardous. They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole are not available, macrocycles, which are cyclic compounds comprising 12 atoms or more, are recognized as molecules that can interrogate extended protein interfaces. This suggests potential future directions for research and development of complex molecules .

Mechanism of Action

    Target of Action

    The compound “2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole” could potentially interact with various biological targets due to the presence of the trifluoromethoxy phenyl group and the oxazole ring. These groups are often found in pharmaceuticals and agrochemicals .

    Mode of Action

    The trifluoromethoxy group in “2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole” could potentially undergo trifluoromethylation of carbon-centered radical intermediates . The oxazole ring might interact with biological targets through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

    Biochemical Pathways

    Compounds with trifluoromethyl groups are often involved in radical chemistry .

properties

IUPAC Name

2-(chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO2/c12-5-10-16-6-9(17-10)7-2-1-3-8(4-7)18-11(13,14)15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYKNAIHNDRGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole

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